1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea 1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea BPTU is a P2Y1 antagonist. It has been shown to provide antithrombotic efficacy and reduce bleeding liability.
Brand Name: Vulcanchem
CAS No.: 870544-59-5
VCID: VC0521923
InChI: InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30)
SMILES: CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C23H22F3N3O3
Molecular Weight: 445.4 g/mol

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea

CAS No.: 870544-59-5

Inhibitors

VCID: VC0521923

Molecular Formula: C23H22F3N3O3

Molecular Weight: 445.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea - 870544-59-5

CAS No. 870544-59-5
Product Name 1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Molecular Formula C23H22F3N3O3
Molecular Weight 445.4 g/mol
IUPAC Name 1-[2-(2-tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea
Standard InChI InChI=1S/C23H22F3N3O3/c1-22(2,3)17-7-4-5-9-19(17)31-20-18(8-6-14-27-20)29-21(30)28-15-10-12-16(13-11-15)32-23(24,25)26/h4-14H,1-3H3,(H2,28,29,30)
Standard InChIKey AHFLGPTXSIRAQK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Canonical SMILES CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Appearance Solid powder
Description BPTU is a P2Y1 antagonist. It has been shown to provide antithrombotic efficacy and reduce bleeding liability.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(2-(2-tert-butylphenoxy)pyridin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
Reference 1: Ciancetta A, O'Connor RD, Paoletta S, Jacobson KA. Demystifying P2Y(1) Receptor Ligand Recognition through Docking and Molecular Dynamics Analyses. J Chem Inf Model. 2017 Dec 26;57(12):3104-3123. doi: 10.1021/acs.jcim.7b00528. Epub 2017 Nov 28. PubMed PMID: 29182323.
2: Gao ZG, Jacobson KA. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y(1) Receptor. Mol Pharmacol. 2017 Nov;92(5):613-626. doi: 10.1124/mol.117.109660. Epub 2017 Sep 1. PubMed PMID: 28864555; PubMed Central PMCID: PMC5635520.
3: Mañé N, Jiménez-Sábado V, Jiménez M. BPTU, an allosteric antagonist of P2Y1 receptor, blocks nerve mediated inhibitory neuromuscular responses in the gastrointestinal tract of rodents. Neuropharmacology. 2016 Nov;110(Pt A):376-385. doi: 10.1016/j.neuropharm.2016.07.033. Epub 2016 Aug 3. PubMed PMID: 27496690.
4: Yuan S, Chan HC, Vogel H, Filipek S, Stevens RC, Palczewski K. The Molecular Mechanism of P2Y1 Receptor Activation. Angew Chem Int Ed Engl. 2016 Aug 22;55(35):10331-5. doi: 10.1002/anie.201605147. Epub 2016 Jul 27. PubMed PMID: 27460867; PubMed Central PMCID: PMC4996126.
5: Zhang D, Gao ZG, Zhang K, Kiselev E, Crane S, Wang J, Paoletta S, Yi C, Ma L, Zhang W, Han GW, Liu H, Cherezov V, Katritch V, Jiang H, Stevens RC, Jacobson KA, Zhao Q, Wu B. Two disparate ligand-binding sites in the human P2Y1 receptor. Nature. 2015 Apr 16;520(7547):317-21. doi: 10.1038/nature14287. Epub 2015 Mar 30. PubMed PMID: 25822790; PubMed Central PMCID: PMC4408927.
6: Buckheit RW Jr, Fliakas-Boltz V, Yeagy-Bargo S, Weislow O, Mayers DL, Boyer PL, Hughes SH, Pan BC, Chu SH, Bader JP. Resistance to 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine derivatives is generated by mutations at multiple sites in the HIV-1 reverse transcriptase. Virology. 1995 Jun 20;210(1):186-93. PubMed PMID: 7540784.
7: Verrijk R, Smolders IJ, Huiskamp R, Gavin PR, Philipp KH, Begg AC. Pharmacokinetics in melanoma-bearing mice of 5-dihydroxyboryl-6-propyl-2-thiouracil (BPTU), a candidate compound for boron neutron capture therapy. Br J Cancer. 1994 Apr;69(4):641-7. PubMed PMID: 8142252; PubMed Central PMCID: PMC1968811.
PubChem Compound 11510579
Last Modified Nov 11 2021
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